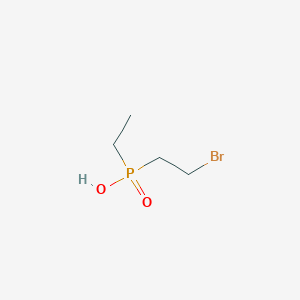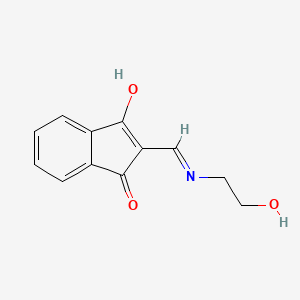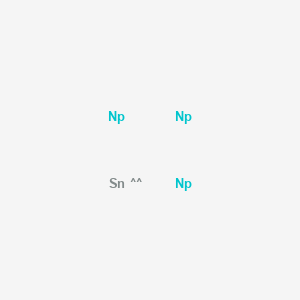
ethyl 7-chloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-chloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate is a heterocyclic compound belonging to the benzothiazine family. This compound is characterized by a benzene ring fused with a thiazine ring, which contains both nitrogen and sulfur atoms. The presence of a chlorine atom at the 7th position and a methyl group at the 3rd position further defines its structure. This compound has garnered interest due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 7-chloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate can be synthesized through the reaction of 2-aminobenzenethiol with ethyl acetoacetate under various conditions. One efficient method involves the neat reaction of substituted aminothiols with β-ketoesters and β-dicarbonyl compounds, yielding the desired product in high yields (85-96%) with microwave heating . This method is advantageous due to its high yield, brief reaction times, and easy work-up.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale reactions using similar principles. The use of microwave heating and solid-state reactions can be scaled up to produce significant quantities of the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-chloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Halogenation, nitration, and other substitution reactions can introduce different functional groups into the benzothiazine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of catalysts, while nitration typically involves nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted benzothiazine derivatives .
Scientific Research Applications
Ethyl 7-chloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 7-chloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes .
Comparison with Similar Compounds
Ethyl 7-chloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate can be compared with other benzothiazine derivatives, such as:
Phenothiazine: An analogue where the o-phenylene group is replaced by an ethylene linkage.
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antimicrobial and antiviral activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
51571-58-5 |
|---|---|
Molecular Formula |
C12H12ClNO2S |
Molecular Weight |
269.75 g/mol |
IUPAC Name |
ethyl 7-chloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate |
InChI |
InChI=1S/C12H12ClNO2S/c1-3-16-12(15)11-7(2)14-9-5-4-8(13)6-10(9)17-11/h4-6,14H,3H2,1-2H3 |
InChI Key |
SVCMHJFDOOPCAY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(S1)C=C(C=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



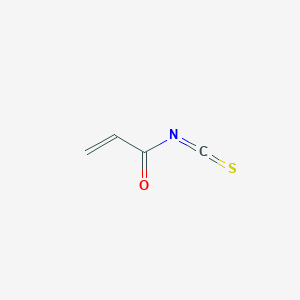
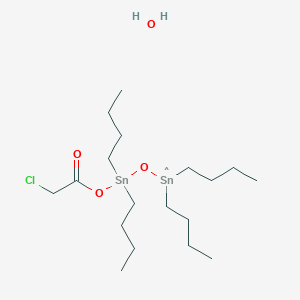

![3-[2-(2-Hydroxy-5-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid](/img/structure/B14652078.png)


